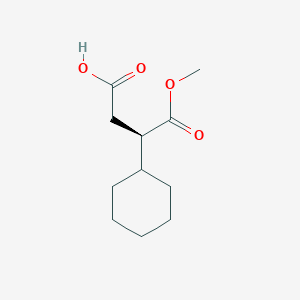

(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER

描述

Nomenclature and Structural Identification

(R)-2-Cyclohexyl succinic acid-1-methyl ester is a chiral carboxylic acid ester with systematic IUPAC name (2R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid . Its molecular formula is C₁₁H₁₈O₄ , corresponding to a molecular weight of 214.26 g/mol . The compound features:

- A succinic acid backbone (HOOC–CH₂–CH₂–COOH) modified at the second carbon by a cyclohexyl substituent.

- A methyl ester group (–COOCH₃) at the terminal carboxyl position.

- An (R)-configuration at the chiral center (C2), distinguishing it from its (S)-enantiomer (CAS 213270-44-1).

Key structural identifiers :

| Property | Description |

|---|---|

| Parent acid | Succinic acid (butanedioic acid) |

| Substituents | Cyclohexyl (C6H11), methyl ester |

| Stereochemistry | R-configuration at C2 |

| Functional groups | Carboxylic acid ester, alkyl chain |

Synonyms include (R)-3-cyclohexyl-3-(methoxycarbonyl)propionic acid and (R)-2-cyclohexylsuccinic acid-1-methyl ester(e.e.).

CAS Registry and International Classification

The compound is registered under CAS 220498-07-7 and classified under:

- EC Number : Not formally assigned, but falls under ester derivatives of dicarboxylic acids.

- PubChem CID : Not explicitly listed, but structurally related to succinate derivatives (e.g., CID 444797 for (R)-2-benzylsuccinic acid).

- Regulatory Status : Primarily used in research; not listed under major pharmaceutical or industrial regulatory frameworks.

Comparative CAS data :

| Compound | CAS Number | Key Difference |

|---|---|---|

| (S)-2-Cyclohexylsuccinic acid-1-methyl ester | 213270-44-1 | Opposite chirality at C2 |

| Succinic acid | 110-15-6 | Parent dicarboxylic acid |

| Methyl succinate | 106-65-0 | Lacks cyclohexyl substituent |

Historical Context in Chiral Chemistry

The synthesis and study of this compound align with pivotal advances in asymmetric synthesis and chiral resolution techniques :

- Early chiral resolution : Louis Pasteur’s 1848 separation of tartaric acid enantiomers laid groundwork for stereochemical analyses.

- Modern applications : The compound exemplifies chiral auxiliaries in organic synthesis, enabling enantioselective reactions critical for pharmaceuticals.

- Stereochemical analysis tools : Its configuration is verified via optical rotation and X-ray crystallography , methods refined post-1950s.

Position in Succinic Acid Derivative Family

As a succinic acid derivative , this compound belongs to a broader class of C4 dicarboxylic acid analogs with modified carboxyl groups and substituents:

Structural comparison of succinic acid derivatives :

The cyclohexyl group enhances lipophilicity , making the compound valuable in designing hydrophobic motifs for catalysts or drug candidates. Its ester group improves solubility in organic solvents compared to the parent acid.

属性

IUPAC Name |

(3R)-3-cyclohexyl-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCUSOGFMJGUSU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370343 | |

| Record name | (3R)-3-Cyclohexyl-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220498-07-7 | |

| Record name | 1-Methyl (2R)-2-cyclohexylbutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220498-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Cyclohexyl-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Esterification of Succinic Acid Derivatives with Alcohols

A common and effective route for preparing esters of succinic acid, including (R)-2-cyclohexyl succinic acid-1-methyl ester, involves the reaction of succinic acid esters with appropriate alcohols under catalytic conditions.

- Starting Materials: An ester of succinic acid (e.g., a diester or monoester) and an alcohol such as methanol or cyclohexanol derivative.

- Catalysts: Lithium amide, sodium, and lithium catalysts are preferred, with lithium being especially effective.

- Reaction Conditions:

- The ester and alcohol are mixed at room temperature.

- Catalyst is added in the range of 8-30 mol%, optimally 10-15 mol% relative to the ester.

- The mixture is heated under reflux.

- Primary alcohol by-products are distilled off continuously via a fractionation column (e.g., Vigreux or packed column) to drive the reaction forward.

- The distilled alcohol mixture is replaced with fresh tertiary alcohol every 3 hours.

- Reaction Time:

- Monoesters typically form within 9-12 hours.

- Diesters require longer, around 20-26 hours.

- Yields: The process yields tert-alkyl esters in excellent yields.

This method is adaptable to produce various succinic acid esters, including chiral esters like this compound, by selecting the appropriate alcohol and controlling stereochemistry during synthesis.

| Parameter | Details |

|---|---|

| Catalyst | Lithium amide, sodium, lithium (preferred) |

| Catalyst loading | 8-30 mol% (10-15 mol% preferred) |

| Temperature | Reflux |

| Reaction time | 9-12 hours (monoesters), 20-26 hours (diesters) |

| Distillation | Continuous removal of primary alcohol by-product |

| Yield | Excellent |

Stereoselective Synthesis via Chiral Intermediates

The preparation of the (R)-enantiomer specifically requires stereoselective methods, often involving chiral starting materials or catalysts.

- One approach involves the synthesis of chiral cyclohexyl derivatives such as 1-(aminomethyl) cyclohexyl acetic acid intermediates, which can be subsequently converted to the succinic acid ester.

- The process typically includes:

- Formation of nitro or benzyl esters of cyclohexyl acetic acid derivatives.

- Catalytic hydrogenation under mild conditions (e.g., palladium on carbon catalyst in methanol) to reduce nitro groups to amines.

- Crystallization and purification steps to isolate chiral intermediates.

- Final esterification to yield the chiral succinic acid methyl ester.

- This method achieves good stereochemical control and moderate to high yields (e.g., 51-80% depending on the step).

| Step | Description | Yield (%) | Conditions |

|---|---|---|---|

| Nitro ester hydrogenation | Pd/C catalyst, methanol, room temperature | 51-80 | Normal pressure, mild conditions |

| Crystallization and purification | Isolation of chiral intermediate | N/A | THF solvent |

| Final esterification | Conversion to methyl ester | N/A | Standard esterification methods |

Purity and Analytical Data

- The final product typically exhibits high purity (>99%) when prepared via controlled synthetic routes.

- Analytical characterization includes IR spectroscopy and melting point determination.

- Physical properties such as melting point (~60°C) and boiling point (~353°C) are consistent with literature for related succinic acid esters.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Esterification with alcohols | Catalytic esterification with lithium amide or lithium catalyst, reflux, distillation of by-products | High yield, scalable, straightforward | Requires careful control of stereochemistry |

| Stereoselective synthesis via chiral intermediates | Use of nitro esters, catalytic hydrogenation, crystallization | Good stereochemical control, moderate to high yield | Multi-step process, more complex |

化学反应分析

Types of Reactions

(R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in compounds with different functional groups replacing the methoxy group.

科学研究应用

Mitochondrial Function Enhancement

One of the most significant applications of (R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER is its role in enhancing mitochondrial ATP production. Research indicates that this compound can serve as a cell-permeable substrate for mitochondrial complex II, which is crucial for ATP synthesis in eukaryotic cells. The ability to improve mitochondrial function makes it a candidate for treating various mitochondrial disorders and metabolic diseases .

Therapeutic Potential

The compound has been investigated for its therapeutic potential in conditions related to mitochondrial dysfunction, such as ischemia, stroke, and other metabolic disorders. Studies suggest that it may help restore normal mitochondrial function and energy production, thereby alleviating symptoms associated with these conditions .

Antioxidants and Stabilizers

This compound has also been explored as an antioxidant in rubber compositions and as a stabilizer in various polymer materials including polyesters and polyurethanes. Its chemical structure allows it to effectively inhibit oxidative degradation in these materials, enhancing their longevity and performance .

Precursors for Chemical Synthesis

The compound can serve as a precursor in the synthesis of various bioactive compounds, including insecticides and herbicides. Its derivatives have shown promise in agricultural applications, potentially leading to the development of more effective pest management solutions .

Mitochondrial Dysfunction Treatment

A study highlighted the use of this compound in a clinical trial aimed at patients with mitochondrial diseases. Results indicated improved ATP levels in treated patients compared to controls, suggesting a significant therapeutic effect .

Polymer Stabilization

In another study focused on material science, the incorporation of this compound into polymer formulations demonstrated enhanced thermal stability and resistance to UV degradation, making it an attractive additive for outdoor applications .

作用机制

The mechanism of action of (R)-2-CYCLOHEXYL SUCCINIC ACID-1-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (R)-2-Cyclohexyl Succinic Acid-1-Methyl Ester can be contextualized by comparing it to the following analogs:

Table 1: Key Comparisons with Structurally Related Compounds

| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C₁₁H₁₈O₄ | Cyclohexyl, methyl ester, succinic acid | Chiral synthesis, flavor esters, polymer precursors | — |

| Succinic Acid | C₄H₆O₄ | Dicarboxylic acid | Food acidulant, biodegradable plastics | [1] |

| Hexanoic Acid Ethyl Ester | C₈H₁₆O₂ | Ethyl ester, linear alkyl chain | Flavor/aroma agent (fruity notes) | [1] |

| 3-Acetoxy-5-Methyl-2-Nitro-Terephthalic Acid 4-Isopropyl Ester 1-Methyl Ester | C₁₆H₁₉NO₇ | Nitro, acetoxy, methyl/isopropyl esters | Antimicrobial, antioxidant applications | [2] |

| Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy-, (1R,2S)- | C₇H₁₃NO₃ | Cyclohexyl, amino, hydroxy | Pharmaceutical intermediate, safety precautions required | [3] |

Structural and Functional Analysis

Succinic Acid Derivatives: The parent succinic acid lacks the cyclohexyl and ester groups, limiting its hydrophobicity and enantioselective utility. However, its role in fermentation (e.g., contributing to CRW aroma) underscores the importance of esterified derivatives like the target compound in modulating solubility and volatility for flavor applications . Methyl esterification reduces acidity, enhancing compatibility with non-polar matrices, a trait shared with hexanoic acid ethyl ester, which dominates volatile ester profiles in fermented products .

Cyclohexyl-Containing Compounds: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to linear analogs (e.g., hexanoic acid ethyl ester). This modification can improve binding affinity in chiral environments, akin to bioactive esters in Artemisia scopaeformis extracts (e.g., 3-acetoxy-5-methyl-2-nitro-terephthalic acid esters), which exhibit antimicrobial activity . Safety protocols for handling cyclohexane derivatives, such as those outlined for 1-amino-2-hydroxy-cyclohexanecarboxylic acid (e.g., medical consultation for exposure), suggest similar precautions may apply to the target compound due to shared structural motifs .

Esterified Bioactive Compounds :

- The methyl ester group in the target compound contrasts with larger esters (e.g., isopropyl in 3-acetoxy-5-methyl-2-nitro-terephthalic acid derivatives). Smaller esters typically enhance volatility, favoring applications in fragrances, while bulkier esters may prioritize stability in drug delivery .

生物活性

(R)-2-Cyclohexyl Succinic Acid-1-Methyl Ester (CAS No. 220498-07-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₈O₄

- Molecular Weight : 214.26 g/mol

- Structure : The compound consists of a cyclohexyl group attached to a succinic acid moiety with a methyl ester functional group, which may influence its biological activity.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anti-inflammatory properties. For example, derivatives of curcumin, which share structural similarities, were shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and PGE₂ in macrophages at various concentrations, suggesting a potential for this compound in modulating inflammatory responses .

Table 1: Comparison of Cytokine Inhibition by Related Compounds

| Compound | IL-6 IC₅₀ (µM) | PGE₂ IC₅₀ (µM) |

|---|---|---|

| Curcumin | 3.59 ± 0.27 | 0.51 ± 0.08 |

| Compound A | 4.21 ± 0.73 | Not reported |

| Compound B | 1.94 ± 0.66 | Not reported |

Toxicity Studies

Toxicity evaluations have been conducted on various derivatives of succinic acid esters, with findings indicating that some compounds exhibit low cytotoxicity at therapeutic concentrations, while others may have adverse effects depending on their structural modifications .

Case Study: Toxicity Assessment

In a study assessing the toxicity of related compounds, it was found that while most derivatives exhibited some level of toxicity, specific configurations led to significantly lower toxicity profiles. This suggests that this compound may be optimized for safety in therapeutic applications .

Insect Repellent Activity

Preliminary investigations into the insect repellent properties of this compound indicate potential efficacy against certain pests. In tests comparing various compounds, it was noted that some derivatives showed comparable repellency to established insect repellents like DEET .

Table 2: Insect Repellent Efficacy

| Compound | Repellency Rating |

|---|---|

| This compound | Comparable to DEET |

| Compound C | Inferior to DEET |

| Compound D | Superior to DEET |

The biological activity of this compound may be attributed to its ability to modulate pathways involved in inflammation and cellular signaling. Similar compounds have been shown to interact with nuclear receptors and influence gene expression related to inflammatory responses .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Cyclohexyl Succinic Acid-1-Methyl Ester, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves esterification of succinic acid derivatives with cyclohexylmethanol under acidic or enzymatic catalysis. For stereochemical control, chiral catalysts (e.g., lipases or transition-metal complexes) are employed. Enantiomeric excess (ee) is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) or by NMR with chiral shift reagents like Eu(hfc). Ensure purity (>97%) via recrystallization or flash chromatography, referencing protocols for analogous esters .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Methodological Answer : Key properties include:

- Density : 1.069 g/cm (experimentally determined via pycnometry).

- Boiling Point : 288.6°C at 760 mmHg (predicted using computational tools like EPI Suite).

- Optical Rotation : Measure using a polarimeter at 589 nm (Na-D line) to confirm (R)-configuration.

- Purity : Validate via NMR and GC-MS to detect residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at 4°C in airtight containers to prevent hydrolysis.

- In case of exposure, rinse with water and consult safety data sheets (SDS) for analogous succinic esters .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s reactivity in esterification or transesterification reactions?

- Methodological Answer : The bulky cyclohexyl moiety introduces steric hindrance, slowing nucleophilic attack at the ester carbonyl. Kinetic studies using -labeling or DFT calculations (e.g., Gaussian 09) can map transition states. Compare reactivity with linear alkyl esters (e.g., methyl or ethyl analogs) to isolate steric vs. electronic effects .

Q. What analytical strategies resolve contradictions in reported synthetic yields or byproduct profiles?

- Methodological Answer :

- Reproducibility : Adhere to standardized protocols (e.g., IUPAC guidelines) for reaction conditions (solvent purity, temperature control).

- Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., diesters or cyclohexanol derivatives).

- Yield Discrepancies : Cross-validate yields via gravimetric analysis and NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological assays?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., esterases) or receptors.

- MD Simulations : GROMACS can model hydrolysis kinetics in aqueous vs. nonpolar environments.

- QSAR : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., cyclohexyl vs. phenyl) with bioactivity .

Q. What experimental designs optimize enantioselective synthesis while minimizing racemization?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) under varying temperatures and solvents.

- Racemization Studies : Monitor ee over time via chiral HPLC at intervals (0, 6, 12 hrs).

- In Situ Monitoring : Use ReactIR to track reaction progress and identify racemization triggers (e.g., pH shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。